molecular formula C6H7NO4 B1613381 Ethyl 5-hydroxyisoxazole-3-carboxylate CAS No. 88393-81-1

Ethyl 5-hydroxyisoxazole-3-carboxylate

Cat. No. B1613381
CAS RN: 88393-81-1
M. Wt: 157.12 g/mol
InChI Key: CDZUEOIXZYSNKF-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxyisoxazole-3-carboxylate (EHIC) is a derivative of isoxazole, a heterocyclic organic compound. It has the molecular formula C6H7NO4 and a molecular weight of 157.12 g/mol .


Synthesis Analysis

EHIC is synthesized from ethyl acetoacetate and hydroxylamine hydrochloride in the presence of sodium ethoxide. In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .


Molecular Structure Analysis

The molecule consists of three almost flat units: the phenyl ring, the isoxazole ring, and the ester . The phenyl and isoxazole rings are almost coplanar .


Physical And Chemical Properties Analysis

EHIC has a molecular weight of 157.12 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Biomimetic Synthesis

Ethyl 5-hydroxyisoxazole-3-carboxylate derivatives have been explored as key intermediates in the biomimetic synthesis of complex molecules. For instance, the synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a related compound, serves as a starting material for the convergent, biomimetic synthesis of α-cyclopiazonic acid, highlighting its utility in synthesizing biologically active compounds (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Chiral Synthesis

The compound has been utilized in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates from isoxazol-5(2H)-ones, demonstrating its application in creating chiral molecules that are significant in medicinal chemistry and organic synthesis (Cox, Prager, Svensson, & Taylor, 2003).

Novel Material Creation

Research into ethyl 5-aroyl-4-pyrone-2-carboxylates reacting with hydroxylamine to produce ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates showcases the compound's role in developing new materials with potential application in optoelectronics and photodiodes, indicating the broad applicability of this compound derivatives in material science (Obydennov, Khammatova, & Sosnovskikh, 2017).

Organic Synthesis Innovations

The base-catalyzed isoxazole-oxazole ring transformation demonstrates the chemical versatility of this compound derivatives, paving the way for novel synthetic routes in organic chemistry and the synthesis of complex molecules (Doleschall & Seres, 1988).

Photolysis Studies

Investigations into the photolysis of related isoxazole derivatives, such as ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, contribute to our understanding of the photolytic pathways of isoxazoles, which could have implications for developing light-responsive materials and understanding the stability of isoxazole-based compounds under light exposure (Ang & Prager, 1992).

Safety and Hazards

The safety data sheet for EHIC indicates that it is used for laboratory chemicals and the manufacture of chemical compounds . It also provides a comprehensive list of precautionary statements, including handling and storage instructions, as well as first-aid measures .

Biochemical Analysis

Biochemical Properties

EHIC plays a role in biochemical reactions, particularly in the synthesis of isoxazoles . It interacts with various enzymes and proteins during these reactions. For instance, it acts as a dipolarophile in 1,3-dipolar cycloaddition reactions, a common method for synthesizing isoxazoles .

Cellular Effects

The cellular effects of EHIC are not well-studied. Isoxazole derivatives, which EHIC is a part of, have been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . These effects suggest that EHIC may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of EHIC is largely related to its role in the synthesis of isoxazoles. In 1,3-dipolar cycloaddition reactions, EHIC, acting as a dipolarophile, interacts with 1,3-dipoles to form isoxazoles . This process involves binding interactions with biomolecules and can lead to changes in gene expression.

Metabolic Pathways

The specific metabolic pathways that EHIC is involved in are not well-known. Given its role in the synthesis of isoxazoles, it is likely that it interacts with enzymes or cofactors involved in these pathways .

properties

IUPAC Name

ethyl 5-oxo-2H-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-2-10-6(9)4-3-5(8)11-7-4/h3,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZUEOIXZYSNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)ON1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649478
Record name Ethyl 5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88393-81-1
Record name Ethyl 5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-hydroxy-1,2-oxazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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